

solubility of bis(maltolato)oxovanadium(IV) in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *bis(maltolato)oxovanadium(IV)*

Cat. No.: B1242065

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Bis(maltolato)oxovanadium(IV)**

For Researchers, Scientists, and Drug Development Professionals

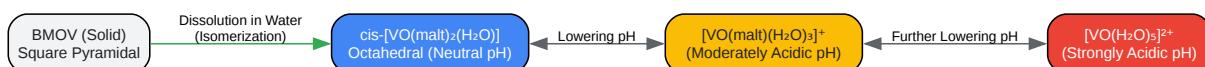
This technical guide provides a comprehensive overview of the solubility of **bis(maltolato)oxovanadium(IV)** (BMOV), a compound with significant potential in drug development, particularly for its insulin-mimetic properties. Understanding the solubility of BMOV in various solvents is critical for its formulation, delivery, and efficacy in therapeutic applications. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the behavior of BMOV in aqueous solutions.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. The following table summarizes the available quantitative and qualitative solubility data for **bis(maltolato)oxovanadium(IV)** in various solvents. It is important to note that some discrepancies exist in the reported values, which may be attributable to different experimental conditions such as temperature, purity of the compound, and the specific methodology employed.

Solvent	Temperature (°C)	Solubility	Method	Source
Dimethyl Sulfoxide (DMSO)	Not Specified	21 mg/mL (66.21 mM)	Not Specified	--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)	Not Specified	5 mg/mL (clear, warmed)	Not Specified	--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)	Not Specified	Slightly Soluble	Not Specified	--INVALID-LINK--
Water	Not Specified	Insoluble	Not Specified	--INVALID-LINK--
Water	Not Specified	Slightly Soluble	Not Specified	--INVALID-LINK--
Ethanol	Not Specified	Insoluble	Not Specified	--INVALID-LINK--
Methanol	Not Specified	Slightly Soluble	Not Specified	--INVALID-LINK--

Note on Aqueous Solubility: While some sources describe BMOV as "insoluble" or "slightly soluble" in water, its behavior in aqueous media is more complex than a simple solubility value might suggest. When dissolved in water, BMOV undergoes significant chemical transformations.


Behavior of Bis(maltolato)oxovanadium(IV) in Aqueous Solutions

In the solid state, **bis(maltolato)oxovanadium(IV)** exists with a square pyramidal geometry.^[1] Upon dissolution in water, it undergoes isomerization to a more stable cis-octahedral species, where a water molecule coordinates to the vanadium center.^[2] This aqueous form, cis-[VO(malt)₂(H₂O)], is the predominant species at physiological pH.

The speciation of BMOV in aqueous solution is highly dependent on pH. At moderately acidic pH, the neutral complex can transform into the cationic species [VO(malt)(H₂O)₃]⁺. Under strongly acidic conditions, a significant portion of the vanadium may exist as the free aqua ion,

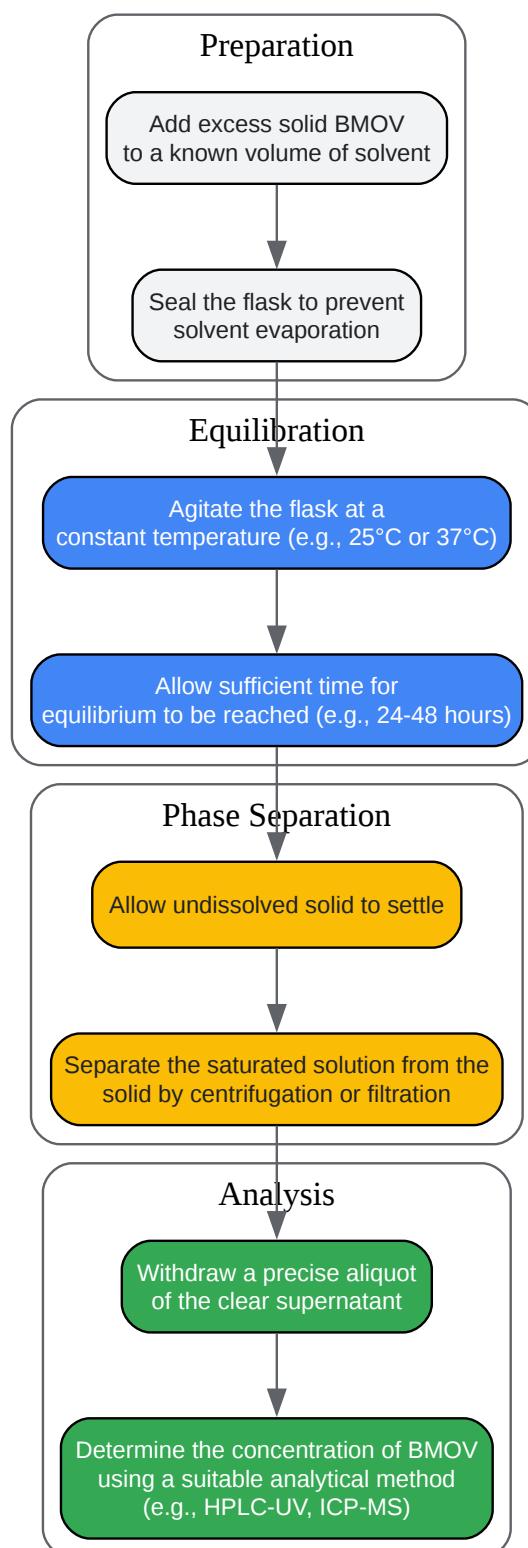
$[\text{VO}(\text{H}_2\text{O})_5]^{2+}$.^[1] This pH-dependent behavior is crucial for understanding its absorption, transport, and interaction with biological targets.

The following diagram illustrates the transformation and speciation of BMOV in an aqueous environment.

[Click to download full resolution via product page](#)

Caption: Transformation and pH-dependent speciation of BMOV in aqueous solution.

Experimental Protocols for Solubility Determination


While specific, detailed experimental protocols for determining the solubility of BMOV are not readily available in the public domain, standardized methods for assessing the solubility of chemical compounds, including metal complexes, are well-established. The shake-flask method, as described in OECD Guideline 105, is a widely accepted and reliable technique for determining the aqueous solubility of substances.^{[3][4][5]}

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based technique that determines the saturation concentration of a substance in a given solvent at a specific temperature.^[6] An excess amount of the solid compound is added to the solvent and agitated for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

General Experimental Workflow

The following workflow outlines the key steps for determining the solubility of a compound like BMOV using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: General workflow for solubility determination using the shake-flask method.

Key Experimental Considerations

- Purity of BMOV: The purity of the compound should be as high as possible, as impurities can affect solubility.
- Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is crucial.
- Equilibration Time: Preliminary studies may be necessary to determine the time required to reach equilibrium.
- pH of the Medium: For aqueous solutions, the pH should be controlled and recorded, as it significantly impacts the speciation and solubility of BMOV.
- Analytical Method: The chosen analytical method must be validated for its accuracy, precision, and linearity for the quantification of BMOV. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify vanadium are suitable techniques.

Conclusion

The solubility of **bis(maltolato)oxovanadium(IV)** is a critical parameter for its development as a therapeutic agent. While it exhibits good solubility in DMSO, its behavior in aqueous solutions is complex and pH-dependent, involving isomerization and speciation. This guide provides the currently available solubility data and a framework for its experimental determination using standardized methods. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for designing effective formulations and conducting meaningful *in vitro* and *in vivo* studies. Further research to expand the quantitative solubility data in a wider range of pharmaceutically relevant solvents is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic Bis-Maltolato-OxoVanadium(IV): Conversion of inactive trans- to bioactive cis-BMOV for possible binding to target PTP-1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.google.cn [books.google.cn]
- 4. filab.fr [filab.fr]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [solubility of bis(maltolato)oxovanadium(IV) in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1242065#solubility-of-bis-maltolato-oxovanadium-iv-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com